2,4,6,7-四氯二苯并呋喃

描述

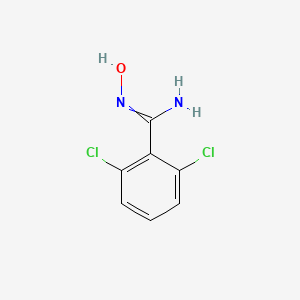

Tetrachlorodibenzofuran (TCDF) is a type of chlorinated aromatic compound that belongs to the family of polychlorinated dibenzofurans. These compounds are known for their persistence in the environment and potential toxic effects. The synthesis and characterization of TCDFs, including the 2,4,6,7-isomer, have been a subject of research due to their environmental relevance and the need for analytical standards for environmental monitoring .

Synthesis Analysis

The synthesis of TCDFs typically involves the cyclization of hydroxy-polychlorinated biphenyl (PCB) precursors. In the case of 2,4,6,7-TCDF, although not explicitly detailed in the provided papers, it can be inferred that similar synthetic routes are employed as those for other TCDF isomers. The base-catalyzed cyclization leads to the formation of the dibenzofuran ring system with a high degree of purity, often exceeding 94% .

Molecular Structure Analysis

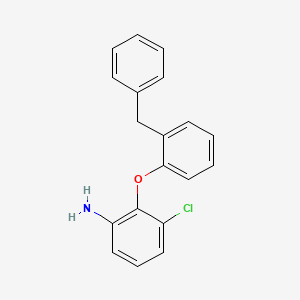

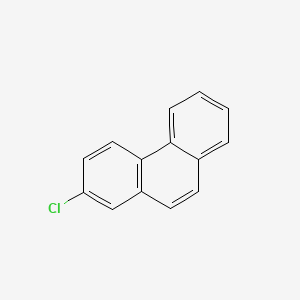

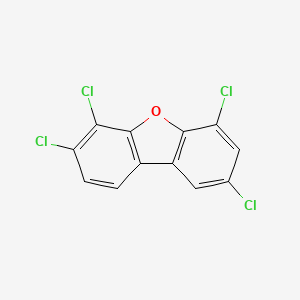

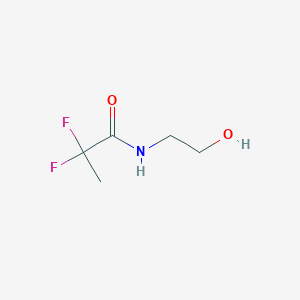

The molecular structure of TCDFs is characterized by two benzene rings connected by a furan-like oxygen-containing ring. The position and number of chlorine atoms on the rings define the specific isomer. The molecular ions of TCDFs have been studied using mass spectrometry, and the response factors for these ions vary significantly among different isomers, indicating differences in their electronic structures .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 2,4,6,7-TCDF specifically, they do provide insights into the reactivity of related compounds. For example, tetrafluorodibenzofuran, a structurally similar compound, undergoes nucleophilic substitution reactions, which suggests that TCDFs may also participate in such reactions under appropriate conditions . Additionally, the synthesis of trichlorodibenzofuran involves diazotization and displacement reactions, hinting at the potential reactivity of the chlorinated dibenzofuran core .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCDFs are influenced by the number and position of chlorine atoms. The chromatographic behavior of TCDFs has been extensively characterized, showing that they can be separated and identified using gas chromatography on different column types. The mass spectrometric characteristics of TCDFs are also well-defined, with molecular ion currents peaking in the 60-70 eV range, which is crucial for their detection and quantification in environmental samples .

科学研究应用

芳烃受体作为化疗靶点

张等人(2009 年)的一项研究重点介绍了 TCDF 和相关化合物在抑制雌激素受体阴性乳腺癌细胞系增殖中的作用。这种抑制是通过激活芳烃受体 (AhR) 通路介导的,表明 TCDF 在 ER 阴性乳腺癌中具有潜在的化疗应用。TCDF 的作用与其他氯代芳香族化合物一起进行了检查,证明了癌细胞系中 AhR 依赖性和非依赖性通路,突出了其在开发癌症疗法中的重要性 (Zhang 等人,2009)。

环境归趋和生物利用度

Currie 等人(2000 年)在小型贫营养湖中研究了 TCDF 的长期归趋和生物利用度。这项研究提供了对 TCDF 再分配及其对水生生物影响的见解,表明 TCDF 对滤食性和沉积物摄食者的生物利用度会随着时间的推移而降低。这些发现对于了解与 TCDF 接触相关的环境持久性和生态风险至关重要 (Currie 等人,2000)。

毒性当量因子重新评估

van den Berg 等人(2006 年)对包括 TCDF 在内的二噁英类化合物的毒性当量因子 (TEF) 进行了重新评估,阐明了这些化合物的相对毒性效力。这项研究强调了准确的 TEF 对于风险评估和监管目的的必要性,为比较各种二噁英和呋喃(包括 TCDF)的毒性提供了基础 (van den Berg 等人,2006)。

二噁英形成机理

Evans 和 Dellinger(2005 年)对高温氧化氯酚形成二噁英的机理的研究增加了对 TCDF 环境产生的理解。这项研究重点介绍了 TCDF 如何在特定条件下形成,为防止废物焚烧和其他工业过程中二噁英形成的知识库做出了贡献 (Evans & Dellinger,2005)。

小鼠肝脂肪变性诱导

袁等人(2019 年)的一项研究探讨了 TCDF 暴露对小鼠脂质稳态的影响,证明 TCDF 诱导肝脂生成,导致肝脂肪变性。这项工作对于了解 TCDF 对肝功能和整体健康的毒理学作用至关重要,突出了环境暴露于 TCDF 和类似化合物更广泛的影响 (Yuan 等人,2019)。

安全和危害

未来方向

属性

IUPAC Name |

2,4,6,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-7-6-1-2-8(14)10(16)12(6)17-11(7)9(15)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDXKMRVQOSASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205755 | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6,7-Tetrachlorodibenzofuran | |

CAS RN |

57117-38-1 | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64PSC2N2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)